molecular formula C9H18N2 B13915670 1-Piperidin-4-YL-but-3-enylamine

1-Piperidin-4-YL-but-3-enylamine

Cat. No.: B13915670
M. Wt: 154.25 g/mol
InChI Key: IVGMZPJROWTBJC-UHFFFAOYSA-N
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Description

1-Piperidin-4-yl-but-3-enylamine is a synthetic organic compound featuring a piperidine ring linked to a but-3-enylamine chain. The piperidine structure is a fundamental scaffold in medicinal chemistry and is present in a wide range of pharmaceuticals and biologically active molecules . The presence of both a primary amine and a terminal alkene group in the but-3-enyl chain makes this compound a versatile chemical building block or synthon . These functional groups allow for further chemical modifications; the amine can be functionalized via amide bond formation or reductive amination, while the alkene is suitable for reactions such as hydrofunctionalization or cycloaddition, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The piperidin-4-yl moiety is a recognized structural component in compounds investigated as inhibitors of biological targets . For instance, derivatives containing the piperidin-4-yl group have been designed and synthesized as novel inhibitors of the NLRP3 inflammasome, a key regulator of the innate immune response implicated in various inflammatory diseases . Similarly, this structural motif has been incorporated into the design of potent AKT inhibitors for anti-cancer research, demonstrating its relevance in oncology drug discovery . As such, 1-Piperidin-4-yl-but-3-enylamine serves as a valuable intermediate for researchers in medicinal chemistry aiming to develop new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-piperidin-4-ylbut-3-en-1-amine

InChI

InChI=1S/C9H18N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,8-9,11H,1,3-7,10H2

InChI Key

IVGMZPJROWTBJC-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1CCNCC1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Piperidin-4-yl-but-3-enylamine typically involves:

  • Formation of the piperidine ring or functionalization of an existing piperidine core.
  • Introduction of the but-3-enylamine side chain through alkylation or reductive amination.
  • Reduction and purification steps to obtain the target amine with high yield and purity.

Method Based on Quaternary Ammonium Salt Reduction (Patent CN106432054A)

A notable method for preparing related piperidine derivatives, such as 4-(piperidine-3-yl)aniline, can be adapted for 1-Piperidin-4-yl-but-3-enylamine synthesis. This method involves:

  • Salt-Forming Reaction : Reacting 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
  • Reduction Reaction : Mixing the quaternary ammonium salt with zinc chloride and reducing it with sodium borohydride under mild conditions to yield the piperidine derivative.

Key Features :

  • Avoids precious metals, lowering production costs.
  • Mild reaction conditions with good yields (~95%).
  • Suitable for large-scale industrial production.

Typical Reaction Conditions and Yields :

Step Reagents/Conditions Yield (%) Notes
Salt formation 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, Zn powder, organic solvent, 55-65 °C, 2-3 h N/A Formation of quaternary ammonium salt
Reduction Quaternary salt + ZnCl2 + NaBH4, THF, 20-30 °C, 3-4 h 94.7-96.2 High purity, mild conditions

NMR Data (Representative) :

  • $$^{1}H$$ NMR (400 MHz, CDCl3): δ 1.66-1.56 (2H, m), 1.79-1.74 (1H, m), 1.98-1.91 (1H, m), 3.17-3.10 (5H, m), 3.47 (2H, br s), 6.58 (2H, d, J=8.0 Hz), 7.03 (2H, d, J=8.0 Hz).

This method can be tailored to introduce the but-3-enylamine side chain by selecting appropriate halogenated propylene derivatives.

Protic Acid-Assisted aza-Pummerer Approach

A recent synthetic approach involves the aza-Pummerer reaction to construct piperidine rings with allylic amine substituents:

  • Reaction of thiocarbenium ions with homoallylic amines initiates intramolecular cyclization to form piperidine rings.
  • The process uses protic acids and proceeds in solvents like DMSO at elevated temperatures (65 °C).
  • Purification involves extraction and silica gel chromatography.

This approach is versatile for synthesizing 4-substituted piperidines with allylic amine groups, including 1-Piperidin-4-yl-but-3-enylamine analogs.

Parameter Condition
Catalyst/Acid Protic acid (e.g., HCl)
Solvent DMSO
Temperature 65 °C
Reaction Time 9–18 hours
Purification Silica gel chromatography

This method is suitable for synthesizing complex piperidine derivatives with high regioselectivity.

Nickel-Catalyzed Allylic Amination

A practical and scalable method involves nickel-catalyzed allylic amination:

  • Starting from allylic alcohols or halides, nickel catalysts promote substitution with amines to form allylic amines.
  • Typical catalysts: Ni(COD)2 with phosphine ligands (e.g., PCy3).
  • Reaction conditions: 100 °C, inert atmosphere, 12 hours.
  • Purification by flash chromatography.

This method allows the preparation of allylic amines with piperidine substituents, including 1-Piperidin-4-yl-but-3-enylamine, with moderate yields (~45%).

Catalyst System Ni(COD)2 (10 mol%), PCy3 (20 mol%)
Temperature 100 °C
Solvent Anhydrous acetonitrile
Reaction Time 12 hours
Yield ~45%

This approach offers a direct route to allylic amines under relatively mild conditions, suitable for complex molecule synthesis.

Reductive Amination of Piperidin-4-one Derivatives

An alternative involves reductive amination of 1-benzylpiperidin-4-one with ammonia or amines:

  • Catalyzed by Raney-Nickel under hydrogen atmosphere.
  • Followed by deprotection of benzyl groups.
  • Final salt formation for improved stability.

This method is efficient for producing piperidin-4-yl amines and can be adapted for the but-3-enylamine side chain introduction.

Step Conditions Notes
Reductive amination Raney-Ni, H2, ammonia, solvent High yield, scalable
Deprotection Hydrogenolysis Removes benzyl protecting group
Salt formation Acid-base reaction Improves compound stability

This process is industrially viable due to short reaction times and high yields.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Quaternary Ammonium Salt Reduction 3-(4-nitrophenyl)pyridine, ZnCl2, NaBH4, THF 94.7-96.2 Mild, cost-effective, scalable Requires halogenated propylene
aza-Pummerer Cyclization Thiocarbenium ion, homoallylic amine, HCl, DMSO Moderate Regioselective, versatile Longer reaction times
Nickel-Catalyzed Allylic Amination Ni(COD)2, PCy3, acetonitrile, 100 °C ~45 Direct allylic amine formation Moderate yield
Reductive Amination of Piperidin-4-one Raney-Ni, H2, ammonia, deprotection steps High Scalable, short reaction times Requires benzyl protection steps

Chemical Reactions Analysis

1-Piperidin-4-YL-but-3-enylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted piperidines and piperidinones .

Comparison with Similar Compounds

Alkyl Chain Variations

  • Unsaturation Effects : The but-3-enyl group in 1-Piperidin-4-YL-but-3-enylamine and 4-(But-3-En-1-Yl)-1-Methylpiperidine introduces reactivity for further functionalization (e.g., hydrogenation or epoxidation) compared to saturated analogs like 2,2,6,6-tetramethylpiperidin-4-yl acetate .

Aromatic vs. Aliphatic Substituents

  • Compounds like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine and 4-(2-piperidin-1-yl-ethyl)-phenylamine incorporate aromatic groups, enhancing π-π stacking interactions for receptor binding—a feature absent in aliphatic derivatives like 1-Piperidin-4-YL-but-3-enylamine .

Steric and Electronic Factors

  • The tetramethyl groups in 2,2,6,6-tetramethylpiperidin-4-yl acetate create steric hindrance, limiting conformational flexibility compared to the less substituted 1-Piperidin-4-YL-but-3-enylamine .

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